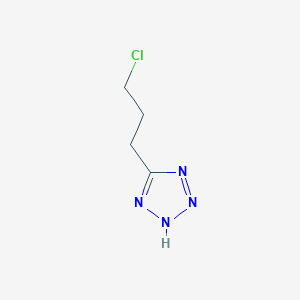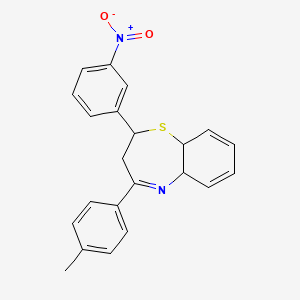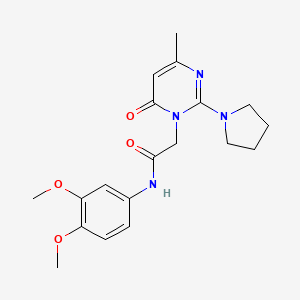![molecular formula C25H27N7O B2507199 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021122-94-0](/img/structure/B2507199.png)
2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophoric elements such as a phenyl ring, a piperazine moiety, and a pyrazolopyrimidinone core, which are common in drug design for various therapeutic targets.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidines was performed to study their anti-inflammatory properties, indicating that the pyrazolopyrimidinone core can be modified to enhance biological activity . Additionally, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands suggests that the acetamide group plays a crucial role in binding to biological targets . These studies provide insights into the possible synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD, FT-IR, NMR, and DFT calculations . These methods could be applied to determine the molecular structure of this compound, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. The presence of an acetamide moiety suggests that it could undergo reactions typical for amides, such as hydrolysis or nucleophilic acyl substitution. The phenyl rings may participate in electrophilic aromatic substitution, while the piperazine and pyrazolopyrimidinone units could be involved in various nucleophilic and electrophilic reactions depending on the substitution pattern and the presence of activating or deactivating groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its molecular structure. The presence of multiple aromatic rings and a heterocyclic piperazine suggests that the compound is likely to be lipophilic, which could influence its solubility and membrane permeability. The amide bond may contribute to the compound's stability and its ability to form hydrogen bonds, affecting its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Imaging and Diagnostic Applications
- Radioligand for Imaging Translocator Protein (TSPO) with PET : A derivative of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, specifically DPA-714, was used for imaging the translocator protein (18 kDa) with PET. This research emphasizes the compound's potential in diagnostic imaging and neurological research (Dollé et al., 2008).
Anticancer Research
- Pyrazolopyrimidines Derivatives as Anticancer Agents : A study synthesized and evaluated novel pyrazolopyrimidines derivatives for their cytotoxic activities against cancer cell lines, highlighting their potential as anticancer agents (Rahmouni et al., 2016).
Antimicrobial Research
- Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : Research has been conducted on compounds derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide for antimicrobial properties, which is relevant to the study of 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide due to structural similarities (Bondock et al., 2008).
Insecticidal Research
- Insecticidal Assessment against Cotton Leafworm : A study utilized a derivative of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide for synthesizing various heterocycles with promising insecticidal properties against Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).
Neuroinflammation Research
- Novel TSPO Ligands for Neuroinflammation PET Imaging : Pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, were synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research demonstrates the compound's utility in neuroinflammation PET imaging (Damont et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a significant role in memory and cognition . The compound has been shown to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, the compound enhances cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of ACh .
Result of Action
The result of the compound’s action is an increase in the level of ACh in the brain, which can help to alleviate the symptoms of diseases characterized by a deficiency of ACh, such as AD .
properties
IUPAC Name |
2-phenyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c33-23(17-20-7-3-1-4-8-20)26-11-12-32-25-22(18-29-32)24(27-19-28-25)31-15-13-30(14-16-31)21-9-5-2-6-10-21/h1-10,18-19H,11-17H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLNZJKQUWQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)




![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)
